molecular formula C12H19N3O3S B7434784 N-ethyl-2-methoxy-5-pyrrolidin-1-ylpyridine-4-sulfonamide

N-ethyl-2-methoxy-5-pyrrolidin-1-ylpyridine-4-sulfonamide

Numéro de catalogue B7434784
Poids moléculaire: 285.36 g/mol
Clé InChI: UNMKTFHPVXYCSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-2-methoxy-5-pyrrolidin-1-ylpyridine-4-sulfonamide (also known as Suvorexant) is a novel, dual orexin receptor antagonist that has shown promising results in the treatment of insomnia. Suvorexant acts by blocking the activity of orexin neurotransmitters, which are involved in regulating wakefulness and sleep.

Mécanisme D'action

Suvorexant acts as a dual orexin receptor antagonist, blocking the activity of both orexin A and B neurotransmitters. Orexins are involved in regulating wakefulness and sleep, and their inhibition by Suvorexant results in increased sleepiness and decreased wakefulness.
Biochemical and physiological effects:
Suvorexant has been shown to have a dose-dependent effect on sleep architecture, with higher doses resulting in increased total sleep time and decreased wakefulness after sleep onset. It has also been shown to have a minimal effect on next-day performance and cognitive function, making it a promising candidate for the treatment of insomnia.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of Suvorexant is its high selectivity for orexin receptors, which minimizes off-target effects. However, its long half-life and potential for accumulation in the body may limit its use in certain populations, such as the elderly or those with liver or kidney impairment. Additionally, the cost of Suvorexant may be a limitation for some research studies.

Orientations Futures

Future research on Suvorexant could focus on its potential use in the treatment of other sleep disorders, such as narcolepsy and sleep apnea. Additionally, studies could investigate the long-term safety and efficacy of Suvorexant, as well as its potential use in combination with other sleep aids. Finally, research could explore the potential use of Suvorexant in other neurological conditions, such as depression and anxiety.

Méthodes De Synthèse

Suvorexant is synthesized through a multistep process that involves the reaction of various chemical intermediates. The final step in the synthesis involves the reaction of N-ethyl-2-methoxy-5-pyrrolidin-1-ylpyridine with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is purified through crystallization to obtain Suvorexant in its final form.

Applications De Recherche Scientifique

Suvorexant has been extensively studied in preclinical and clinical trials for its efficacy in treating insomnia. It has been shown to improve sleep onset latency, increase total sleep time, and decrease wakefulness after sleep onset. Suvorexant has also been studied for its potential use in the treatment of other sleep disorders, such as narcolepsy and sleep apnea.

Propriétés

IUPAC Name

N-ethyl-2-methoxy-5-pyrrolidin-1-ylpyridine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-3-14-19(16,17)11-8-12(18-2)13-9-10(11)15-6-4-5-7-15/h8-9,14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMKTFHPVXYCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=NC=C1N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methoxy-5-pyrrolidin-1-ylpyridine-4-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.